Diethyl [bis(methylthio)methyl]phosphonate
Description
Significance of Phosphonate (B1237965) Reagents in Contemporary Organic Synthesis
Phosphonate reagents, characterized by a phosphorus-carbon (P-C) bond, are integral to modern organic synthesis. Their importance stems from their ability to act as stable carbanion precursors, which are crucial for the formation of carbon-carbon bonds. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry, prominently features phosphonate reagents. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction offers several advantages over the classical Wittig reaction, including generally higher yields, simpler purification of products due to the water-soluble nature of the phosphate (B84403) byproduct, and often predictable stereoselectivity, favoring the formation of (E)-alkenes. alfa-chemistry.comorganic-chemistry.org
The versatility of phosphonates extends beyond olefination. They are key intermediates in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors, antiviral agents, and herbicides. Their structural similarity to phosphates allows them to function as bioisosteres, leading to the development of novel therapeutic agents. rsc.org The stability of the P-C bond, compared to the labile P-O-C linkage in phosphates, imparts enhanced metabolic stability to these molecules.
Overview of α-Substituted Phosphonates as Versatile Synthetic Intermediates
The introduction of a substituent at the α-carbon of a phosphonate dramatically expands its synthetic potential. These α-substituted phosphonates serve as versatile intermediates for the synthesis of a diverse range of functionalized molecules. mdpi.com The nature of the α-substituent can modulate the acidity of the α-proton and influence the reactivity and stereochemical outcome of subsequent reactions.
For instance, α-hydroxyphosphonates are precursors to α-ketophosphonates and α-aminophosphonates, which are valuable synthons in medicinal chemistry. mdpi.com Similarly, α-halophosphonates can be used in various coupling reactions to introduce the phosphonate moiety into complex structures. rsc.org The presence of heteroatoms such as sulfur at the α-position, as in the case of Diethyl [bis(methylthio)methyl]phosphonate, imparts unique reactivity that can be exploited for specific synthetic transformations.
Structural and Mechanistic Considerations of the α-Bis(methylthio)methylphosphonate Moiety
The defining feature of this compound is the presence of two methylthio (-SCH3) groups attached to the carbon adjacent to the phosphonate group. This structural arrangement has profound implications for the molecule's reactivity. The sulfur atoms play a crucial role in stabilizing the adjacent carbanion formed upon deprotonation. This stabilization occurs through the participation of the sulfur d-orbitals and inductive effects, making the α-proton significantly more acidic than in an unsubstituted phosphonate.
The formation of the carbanion is the key step in the application of this reagent in the Horner-Wadsworth-Emmons reaction. The enhanced acidity of the α-proton allows for the use of a wide range of bases for its generation. The subsequent nucleophilic attack of this stabilized carbanion on a carbonyl compound, such as an aldehyde or ketone, initiates the olefination process.
The reaction proceeds through a putative oxaphosphetane intermediate, which then collapses to form the desired alkene and a water-soluble phosphate byproduct. organic-chemistry.org In the case of this compound, the product of this reaction is a ketene (B1206846) dithioacetal. Ketene dithioacetals are themselves versatile synthetic intermediates, serving as precursors for carboxylic acids, esters, and other carbonyl compounds.
The presence of the two methylthio groups in the final ketene dithioacetal product offers further opportunities for chemical manipulation. The carbon-sulfur bonds can be cleaved under various conditions, allowing for the introduction of other functional groups. This latent carbonyl functionality makes this compound a valuable reagent for umpolung (reactivity inversion) strategies in organic synthesis.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 62999-70-6 |
| Molecular Formula | C7H17O3PS2 |
| Molecular Weight | 244.31 g/mol |
| Appearance | Liquid |
Structure
2D Structure
Properties
CAS No. |
62999-70-6 |
|---|---|
Molecular Formula |
C7H17O3PS2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-[bis(methylsulfanyl)methyl-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C7H17O3PS2/c1-5-9-11(8,10-6-2)7(12-3)13-4/h7H,5-6H2,1-4H3 |
InChI Key |
XIHIQISQQOJRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(SC)SC)OCC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Diethyl Bis Methylthio Methyl Phosphonate
Generation and Characteristics of α-Phosphonate Carbanions
The reactivity of diethyl [bis(methylthio)methyl]phosphonate is centered around the formation of a nucleophilic carbanion at the α-carbon (the carbon adjacent to the phosphorus atom). This carbanion is a potent nucleophile that readily participates in various chemical transformations, most notably the Horner-Wadsworth-Emmons reaction.
The generation of the α-phosphonate carbanion is typically achieved by deprotonation of the α-hydrogen using a strong base. The acidity of this proton is significantly enhanced by the presence of the electron-withdrawing phosphonate (B1237965) group and the two sulfur atoms. Common bases employed for this purpose include sodium hydride (NaH), n-butyllithium (n-BuLi), and sodium amide (NaNH2). The choice of base and solvent can influence the reactivity and stability of the resulting carbanion.
Factors Influencing Carbanion Stability and Reactivity
The stability and reactivity of the carbanion derived from this compound are governed by several key factors:
Inductive and Resonance Effects: The phosphonate group [(PO(OEt)2)] is strongly electron-withdrawing, which helps to delocalize and stabilize the negative charge on the adjacent carbon atom through inductive effects and pπ-dπ orbital overlap.
Sulfur Stabilization: The two methylthio (-SMe) groups further stabilize the carbanion. Sulfur atoms can stabilize an adjacent negative charge through the participation of their d-orbitals, effectively delocalizing the electron density. This stabilization makes the α-proton more acidic and the resulting carbanion less basic and more nucleophilic compared to carbanions stabilized by only a phosphonate group.
Counterion and Solvent: The nature of the counterion (e.g., Li+, Na+) and the solvent system (e.g., tetrahydrofuran (B95107), diethyl ether) can affect the aggregation state and reactivity of the carbanion. Coordinating solvents can solvate the cation, leading to a "naked" and more reactive anion.
These stabilizing factors contribute to the carbanion being a "stabilized ylide" in the context of the HWE reaction, which has significant implications for the reaction's stereochemical outcome.
Nucleophilic Reactions Involving the Phosphonate Carbanion
The stabilized carbanion generated from this compound is a versatile nucleophile that readily engages in reactions with various electrophiles. Its primary application lies in the formation of new carbon-carbon bonds.
Carbon-Carbon Bond Forming Reactions
The most prominent carbon-carbon bond-forming reaction involving this phosphonate carbanion is the Horner-Wadsworth-Emmons (HWE) olefination. This reaction provides a reliable method for the synthesis of ketene (B1206846) dithioacetals, which are valuable synthetic intermediates.
The HWE reaction involves the reaction of the phosphonate-stabilized carbanion with an aldehyde or a ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgnrochemistry.com In the case of this compound, the product is a ketene dithioacetal.
The general reaction scheme is as follows:
Deprotonation of the phosphonate with a strong base to form the carbanion.
Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone.
Formation of a key intermediate, an oxaphosphetane.
Elimination of a diethyl phosphate salt to form the alkene product.
This reaction is highly valued for its generally high yields and, importantly, its stereoselectivity.
The mechanism of the Horner-Wadsworth-Emmons reaction has been extensively studied and proceeds through the following key steps: nrochemistry.comorganic-chemistry.org
Carbanion Formation: A strong base removes the acidic α-proton from the this compound to generate the stabilized carbanion.
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is typically the rate-limiting step and results in the formation of two diastereomeric intermediates, an erythro and a threo betaine (B1666868).
Oxaphosphetane Formation: The betaine intermediates undergo cyclization to form four-membered ring structures known as oxaphosphetanes. The rate of formation of the oxaphosphetane and its subsequent decomposition are crucial in determining the stereochemical outcome of the reaction.
Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the C=C double bond of the ketene dithioacetal and the elimination of a stable and water-soluble diethyl phosphate salt. This elimination step is typically stereospecific.
The ease of removal of the phosphate byproduct by simple aqueous extraction is a significant advantage of the HWE reaction over the traditional Wittig reaction. wikipedia.org
A hallmark of the Horner-Wadsworth-Emmons reaction is its ability to control the stereochemistry of the resulting alkene. wikipedia.orgnrochemistry.com With stabilized phosphonates, such as this compound, the reaction generally favors the formation of the thermodynamically more stable E-isomer. wikipedia.org
Several factors influence the E/Z selectivity:
Structure of the Phosphonate: The presence of the two electron-withdrawing methylthio groups in this compound leads to a highly stabilized carbanion. This stabilization allows for the reversibility of the initial nucleophilic addition to the carbonyl compound, enabling the reaction to proceed under thermodynamic control.
Reaction Conditions: The choice of base, cation, and solvent can significantly impact the stereoselectivity. For instance, using sodium or potassium bases often enhances E-selectivity compared to lithium bases. This is attributed to the ability of Na+ and K+ to better facilitate the equilibration of the intermediates.
Steric Hindrance: The steric bulk of both the aldehyde/ketone and the phosphonate reagent plays a crucial role. Generally, bulkier substituents on both reactants favor the formation of the E-isomer to minimize steric strain in the transition state leading to the oxaphosphetane.
Temperature: Higher reaction temperatures can also promote the equilibration of intermediates, leading to a higher proportion of the more stable E-alkene.
The combination of these factors allows for a high degree of control over the geometry of the newly formed double bond, making the HWE reaction a powerful tool in organic synthesis. The general trend for HWE reactions with stabilized phosphonates is a strong preference for the E-isomer, often with selectivities exceeding 90:10.
| Aldehyde/Ketone | Base | Solvent | Temperature (°C) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 25 | >95:5 |
| Cyclohexanone | n-BuLi | THF | -78 to 25 | >90:10 |
| Pivalaldehyde | NaH | DME | 25 | >98:2 |
Note: The data in this table is representative of typical HWE reactions with stabilized phosphonates and is intended for illustrative purposes. Specific experimental results for this compound may vary.
Horner-Wadsworth-Emmons (HWE) Olefination
Influence of Base and Solvent on Stereoselectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, and the stereochemical outcome (E/Z selectivity) is highly dependent on the reaction conditions. The choice of base and solvent plays a critical role in determining the geometry of the resulting double bond. Generally, the HWE reaction favors the formation of (E)-alkenes due to thermodynamic control, where the more stable trans-intermediate is preferred. However, the stereoselectivity can be shifted towards the (Z)-isomer under kinetic control.
For phosphonates, including structurally related compounds to this compound, the nature of the base and solvent significantly influences the stereochemical course of the olefination. Strong, non-coordinating bases in aprotic, non-polar solvents tend to favor the formation of (Z)-alkenes. This is often attributed to the formation of a less stable cis-oxaphosphetane intermediate that rapidly collapses to the (Z)-alkene. Conversely, weaker bases and protic or polar aprotic solvents often lead to equilibration of the intermediates, favoring the thermodynamically more stable (E)-alkene.
While specific studies detailing the influence of base and solvent on the stereoselectivity of HWE reactions involving this compound are not extensively documented in readily available literature, general principles of the HWE reaction can be applied. The table below summarizes the expected influence of various bases and solvents on the stereoselectivity of HWE reactions based on established trends.
| Base | Solvent | Expected Major Isomer | Rationale |
| NaH | THF | E | Promotes equilibration of intermediates. |
| n-BuLi | THF | Mixture, often Z-favored | Strong base, can lead to kinetic control. |
| LHMDS | THF | Z | Strong, bulky base favoring kinetic control. |
| KHMDS/18-crown-6 | THF | Z (Still-Gennari conditions) | Strongly dissociating conditions favor kinetic Z-product. |
| DBU/LiCl | Acetonitrile | E (Masamune-Roush conditions) | Mild conditions allowing for thermodynamic control. |
Table 1: Predicted Influence of Base and Solvent on HWE Stereoselectivity
Intramolecular HWE Cyclizations
Intramolecular Horner-Wadsworth-Emmons (HWE) cyclizations are a powerful strategy for the synthesis of cyclic compounds, including carbocycles and heterocycles. This methodology involves a tethered phosphonate and a carbonyl group within the same molecule, which upon treatment with a base, undergo an intramolecular olefination to form a cyclic alkene. The success and efficiency of these cyclizations depend on several factors, including the length and nature of the tether, the ring size being formed, and the reaction conditions.
While the application of this compound in intramolecular HWE reactions is not widely reported, the general principles of such cyclizations are well-established. The dithioacetal moiety of the phosphonate could serve as a masked carbonyl group, which after the cyclization, can be hydrolyzed to reveal a ketone or aldehyde functionality within the newly formed ring. This would provide a versatile handle for further synthetic transformations.
The formation of five- and six-membered rings is generally favored in intramolecular reactions. The choice of base and reaction concentration is crucial; high dilution conditions are often employed to minimize intermolecular side reactions.
Alkylation Reactions of Metalated Phosphonates
The carbon atom alpha to the phosphonate group in this compound is acidic and can be deprotonated by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a stabilized carbanion. This metalated species is a potent nucleophile and can readily participate in alkylation reactions with various electrophiles, most commonly alkyl halides. This reaction provides a convenient method for the introduction of an alkyl substituent at the carbon bearing the phosphonate and dithioacetal groups.
The general scheme for the alkylation reaction is as follows:
(EtO)₂P(O)CH(SMe)₂ + Base → (EtO)₂P(O)C⁻(SMe)₂ M⁺ (EtO)₂P(O)C⁻(SMe)₂ M⁺ + R-X → (EtO)₂P(O)CR(SMe)₂ + M⁺X⁻
The resulting α-substituted phosphonate can be a valuable intermediate for further synthetic manipulations. For instance, it can be used in HWE reactions to generate tetrasubstituted alkenes, or the dithioacetal can be hydrolyzed to unmask a ketone functionality. The choice of base and solvent, as well as the reaction temperature, can influence the efficiency of the alkylation and minimize potential side reactions.
Reactions with Aldehydes and Ketones Beyond Olefination
While the reaction of phosphonate carbanions with aldehydes and ketones is most commonly associated with the Horner-Wadsworth-Emmons olefination, under certain conditions, the reaction can be stopped at the initial adduct stage, leading to the formation of β-hydroxy phosphonates. This is particularly the case when the phosphonate is not sufficiently activated for the elimination of the phosphate byproduct to occur readily.
The lithium anion of this compound can react with aldehydes and ketones to yield β-hydroxy phosphonates. These adducts can be isolated if the reaction is performed at low temperatures and quenched under appropriate conditions. The β-hydroxy phosphonates themselves are useful synthetic intermediates. For example, they can be oxidized to β-keto phosphonates or subjected to other transformations at the hydroxyl group.
Application of Lithium Reagents in Ketone Synthesis
A significant application of the lithium reagent derived from this compound is in the synthesis of ketones. The dithioacetal group serves as a masked carbonyl functionality. The synthetic sequence typically involves the reaction of the lithiated phosphonate with an electrophile, followed by hydrolysis of the dithioacetal.
A particularly useful variation involves the reaction of the lithiated phosphonate with an aldehyde to form the corresponding β-hydroxy phosphonate adduct. This adduct can then be treated with a reagent that facilitates the elimination of the phosphonate group and hydrolysis of the dithioacetal to reveal a ketone. More directly, the reaction of the lithiated species with an acylating agent, such as an ester or an acid chloride, can lead to the formation of a β-keto phosphonate, which upon hydrolysis of the dithioacetal, yields a 1,3-diketone.
A key transformation in this context is the hydrolysis of the dithioacetal to a carbonyl group. This is typically achieved using reagents such as mercury(II) chloride, N-bromosuccinimide, or other oxidative or hydrolytic methods.
Reactions with Heteroatom Electrophiles
Oxidation and Sulfenylation Reactions
The sulfur atoms in the dithioacetal moiety of this compound are susceptible to oxidation. Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), can lead to the formation of the corresponding monosulfoxide or disulfoxide. The oxidation can often be controlled to selectively form the monosulfoxide by using one equivalent of the oxidant at low temperatures. These sulfoxide (B87167) derivatives are valuable synthetic intermediates, as the sulfoxide group can act as a chiral auxiliary or be used in Pummerer-type rearrangements.
The carbanion generated from this compound can also react with heteroatom electrophiles. For instance, sulfenylation can be achieved by reacting the lithiated phosphonate with a disulfide, such as dimethyl disulfide (MeS-SMe). This reaction introduces a third methylthio group onto the α-carbon, yielding diethyl [tris(methylthio)methyl]phosphonate. This tris(methylthio) derivative can be a precursor to trithioorthoformates.
The following table summarizes some of the key reactions of this compound discussed in this article.
| Reaction Type | Reagents | Product Type |
| Alkylation | n-BuLi, R-X | α-Alkyl phosphonate |
| Reaction with Aldehyde | n-BuLi, RCHO | β-Hydroxy phosphonate |
| Ketone Synthesis | 1. n-BuLi, RCHO; 2. Hydrolysis | Methyl ketone |
| Oxidation | m-CPBA | α-Sulfinyl phosphonate |
| Sulfenylation | n-BuLi, MeS-SMe | α-Tris(methylthio) phosphonate |
Table 2: Summary of Key Reactions
Other Significant Transformation Pathways
Beyond oxidative reactions, this compound can undergo other significant transformations, particularly involving the cleavage of the phosphorus-carbon bond under acidic conditions and the formation of related thioacetal structures.
Acidic Cleavage of Phosphorus-Carbon Bonds
The phosphorus-carbon bond in phosphonates is generally stable; however, under certain acidic conditions, its cleavage can be induced. nih.gov The hydrolysis of phosphonates in acidic media is a widely applied method, which typically occurs in a consecutive manner for the two ester groups. nih.gov While the cleavage of P-O or C-O bonds of the ester functionality is more common during acid-catalyzed hydrolysis of simple dialkyl phosphonates, the nature of the substituent attached to the phosphorus atom can significantly influence the reaction's course. nih.gov
For instance, theoretical studies on the acid-catalyzed P-C bond cleavage of α-aminophosphonates suggest a multi-step process involving protonation, followed by the cleavage of the P-C bond. Although this is a different class of phosphonates, it highlights the feasibility of P-C bond scission under acidic conditions.
In a reaction more directly related to the structure of this compound, it has been shown that heating formylphosphonic acid in an acidic medium leads to the cleavage of the P-C bond, yielding phosphoric and formic acids. This demonstrates that a carbon atom attached to phosphorus, when appropriately substituted, can become a leaving group under acidic catalysis.
The stability of the carbocation or related intermediate that would be formed upon cleavage of the P-C bond in this compound is a crucial factor. The presence of two sulfur atoms might stabilize a cationic intermediate, potentially facilitating the P-C bond cleavage under specific acidic conditions. However, detailed experimental studies on the acidic cleavage of the P-C bond in this compound, including reaction conditions and product analysis, are not extensively available in the current literature.
Formation of O,S-Thioacetals
The formation of O,S-thioacetals from this compound is not a directly reported transformation. The reverse reaction, the formation of dithioacetal phosphonates from compounds containing an O,S-acetal-like structure, has been described. For example, the reaction of diethyl (diethoxymethyl)phosphonate with thiols in a mixture of acetic and hydrochloric acid yields dialkyl (dialkylthiomethyl)phosphonates. This suggests that the dithioacetal moiety is relatively stable under these acidic conditions.
The conversion of a dithioacetal to an O,S-thioacetal would likely involve a partial hydrolysis or alcoholysis reaction. Such a transformation would require the selective replacement of one of the methylthio groups with an alkoxy or hydroxy group. The conditions to achieve such selectivity would need to be carefully controlled to avoid complete hydrolysis to the corresponding aldehyde or ketone.
The following table summarizes the general transformations discussed:
| Section | Transformation Pathway | Key Reactants/Conditions | General Outcome |
| 3.2.2.2 | Reactivity with Molecular Oxygen | O2 (Hypothetical for the target compound) | P-C bond cleavage (Inferred from related compounds) |
| 3.3.1 | Acidic Cleavage of P-C Bonds | Strong Acid, Heat | Cleavage of the P-C bond to form phosphonic acid derivatives and carbon-based fragments |
| 3.3.2 | Formation of O,S-Thioacetals | Controlled Hydrolysis/Alcoholysis | Partial replacement of a methylthio group with an alkoxy/hydroxy group |
Applications of Diethyl Bis Methylthio Methyl Phosphonate in Organic Synthesis
Synthesis of Carbon-Carbon Double Bonds
The phosphonate-stabilized carbanion generated from Diethyl [bis(methylthio)methyl]phosphonate is a potent nucleophile that reacts efficiently with carbonyl compounds. This reactivity is the foundation for its use in synthesizing various types of alkenes.
While not a direct product of the Horner-Wadsworth-Emmons reaction, α,β-unsaturated carboxylic acids and their corresponding esters can be synthesized in a two-step sequence starting from this compound.
The initial step is the standard HWE olefination, where the phosphonate (B1237965) is deprotonated with a strong base (e.g., sodium hydride) to form a stabilized carbanion. This carbanion then reacts with an aldehyde to produce a ketene (B1206846) dithioacetal. wikipedia.orgalfa-chemistry.com The second step involves the hydrolysis of the resulting ketene dithioacetal. Treatment of this intermediate with an acid in the presence of water cleaves the carbon-sulfur bonds, unmasking a carboxylic acid functionality. nih.gov This sequence effectively transforms an aldehyde into an α,β-unsaturated carboxylic acid with one additional carbon atom. Esterification can be subsequently performed if the corresponding ester is the desired product.
Table 1: Two-Step Synthesis of α,β-Unsaturated Carboxylic Acids
| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |
| 1 | This compound Anion | Aldehyde (R-CHO) | Horner-Wadsworth-Emmons Olefination | Ketene Dithioacetal |
| 2 | Ketene Dithioacetal | H₃O⁺ | Hydrolysis of Dithioacetal | α,β-Unsaturated Carboxylic Acid |
The direct and primary products from the reaction of this compound with carbonyl compounds are ketene dithioacetals. These molecules are a specific class of vinyl thioethers and serve as valuable synthetic intermediates. nih.govrsc.org The reaction proceeds by treating the phosphonate with a base, such as sodium hydride or butyllithium, followed by the addition of an aldehyde or ketone.
The resulting ketene dithioacetals are versatile building blocks. The sulfur moieties can be removed reductively, or they can activate the double bond for various transformations, including cycloadditions and further functionalization, making them useful precursors for a range of substituted alkenes. nih.gov
Table 2: Synthesis of Ketene Dithioacetals from Carbonyl Compounds
| Carbonyl Substrate | Base | Product Structure | Product Class |
| Aromatic Aldehyde | NaH | Ar-CH=C(SMe)₂ | Aromatic Ketene Dithioacetal |
| Aliphatic Aldehyde | n-BuLi | R-CH=C(SMe)₂ | Aliphatic Ketene Dithioacetal |
| Ketone (R¹, R²) | NaH | R¹R²C=C(SMe)₂ | Tetrasubstituted Ketene Dithioacetal |
Enabling the Formation of Complex Cyclic and Heterocyclic Systems
The Horner-Wadsworth-Emmons reaction is a powerful tool for ring formation, particularly through its intramolecular variant. conicet.gov.arclockss.org this compound can be incorporated into linear substrates that also contain a carbonyl group. Upon treatment with a base, the generated phosphonate carbanion can attack the internal carbonyl electrophile, leading to the formation of a cyclic system.
This strategy is applicable to the synthesis of various carbocycles and heterocycles. clockss.org The key is the synthesis of a suitable precursor containing both the phosphonate dithioacetal unit and an aldehyde or ketone separated by an appropriate tether. The subsequent intramolecular olefination establishes the cyclic framework, incorporating the versatile ketene dithioacetal moiety for further synthetic manipulations.
Utility in Carbonyl Compound Synthesis
A cornerstone of the utility of this compound is its function as a masked formyl group, enabling "umpolung" or reversed-polarity reactivity. researchgate.net This allows for the synthesis of dicarbonyl compounds and other complex carbonyl-containing structures that are challenging to prepare using conventional methods.
The synthesis of 1,4-dicarbonyl compounds is a classic application that highlights the reagent's role in umpolung chemistry. researchgate.net The process begins with the deprotonation of the phosphonate, followed by a Michael addition of the resulting anion to an α,β-unsaturated ketone or ester. This reaction forms a new carbon-carbon bond and generates an enolate, which is subsequently protonated upon workup. The crucial final step is the hydrolysis of the dithioacetal group, often using a mercury(II) salt, to reveal the second carbonyl group, thus furnishing the 1,4-dicarbonyl compound.
A similar strategy can provide access to 1,2-dicarbonyl compounds (α-keto aldehydes). In this case, the phosphonate anion is reacted with an acylating agent, such as an ester or an acid chloride. Subsequent hydrolysis of the dithioacetal unmasks the aldehyde functionality adjacent to the newly formed ketone.
The synthesis of cyclopentenones, such as the fragrant molecules Dihydrojasmone and (Z)-Jasmone, is a well-established application of the 1,4-dicarbonyl synthesis methodology. ucl.ac.uk This multi-step sequence elegantly demonstrates the strategic value of this compound.
The synthesis of Dihydrojasmone, for example, involves the following key steps:
Michael Addition: The carbanion of this compound is added to 2-octen-4-one. This conjugate addition establishes the carbon skeleton of the target 1,4-dicarbonyl precursor.
Hydrolysis: The dithioacetal moiety of the adduct is hydrolyzed to unveil a ketone, yielding 2,5-undecanedione.
Intramolecular Aldol (B89426) Cyclization: The resulting 1,4-diketone is treated with a base (e.g., sodium hydroxide), which promotes an intramolecular aldol condensation followed by dehydration to form the five-membered cyclopentenone ring of Dihydrojasmone.
A similar strategy, starting with (Z)-1-bromo-2-pentene and coupling it with the phosphonate anion, followed by elaboration and cyclization, can be used to access (Z)-Jasmone. ucl.ac.uk
Table 3: Synthetic Sequence for Dihydrojasmone
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Michael Addition | This compound anion, 2-Octen-4-one | Dithioacetal-protected 1,4-diketone |
| 2 | Dithioacetal Hydrolysis | HgCl₂, CaCO₃, aq. CH₃CN | 2,5-Undecanedione (1,4-diketone) |
| 3 | Aldol Condensation | aq. NaOH | Dihydrojasmone |
Generation of α,β-Unsaturated Aldehydes
This compound serves as a key reagent in a two-step protocol for the synthesis of α,β-unsaturated aldehydes from carbonyl compounds. This process functions as a formyl-olefination, effectively adding a two-carbon unit to an existing aldehyde or ketone, with one of those carbons becoming the aldehyde functionality in the final product. The methodology relies on an initial Horner-Wadsworth-Emmons (HWE) reaction followed by a hydrolysis step.
The first step involves the HWE reaction, a widely used method for forming carbon-carbon double bonds. The phosphonate reagent is first deprotonated at the α-carbon using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate a stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with an aldehyde or ketone. The resulting intermediate undergoes elimination of the diethyl phosphate (B84403) byproduct to form a double bond, yielding a ketene dithioacetal derivative.
The general reaction sequence is outlined below:
Step 1: Horner-Wadsworth-Emmons Reaction
Step 2: Hydrolysis of Ketene Dithioacetal
Table 1: Examples of α,β-Unsaturated Aldehyde Synthesis This table presents illustrative examples of the two-step synthesis of α,β-unsaturated aldehydes starting from various carbonyl compounds.
| Starting Carbonyl Compound | Intermediate Ketene Dithioacetal | Final α,β-Unsaturated Aldehyde |
| Benzaldehyde | 1,1-Bis(methylthio)-2-phenylethene | Cinnamaldehyde |
| Cyclohexanone | [Bis(methylthio)methylene]cyclohexane | 1-Cyclohexenecarboxaldehyde |
| Propanal | 1,1-Bis(methylthio)-2-methyl-1-butene | 2-Methyl-2-pentenal |
Role as a Building Block in Complex Molecule Synthesis
Contributions to Natural Product Synthesis Methodologies
In the strategic construction of complex molecules like natural products, this compound functions as a valuable C1 building block, specifically as a "formyl anion equivalent." This role is rooted in the concept of umpolung, or reactivity inversion. Typically, a carbonyl carbon (like that in a formyl group) is electrophilic. However, by masking the formyl group as a dithioacetal within the phosphonate reagent, the α-carbon becomes acidic. Deprotonation generates a nucleophilic carbanion, effectively reversing the normal polarity of the formyl group.
This umpolung strategy allows for the formation of carbon-carbon bonds that would be challenging to construct using conventional methods. The phosphonate carbanion can act as a nucleophile, attacking various electrophilic centers within a complex synthetic intermediate. After the key bond-forming event, the dithioacetal can be hydrolyzed to reveal the aldehyde functionality, which can then be carried forward or participate in subsequent transformations.
While direct applications of this compound are specialized, the utility of closely related α-thio-substituted phosphonate reagents highlights the power of this methodology. For instance, the related reagent Diethyl (methylthiomethyl)phosphonate has been employed as a reactant in the total synthesis of the alkaloid (+)-minfiensine. In such syntheses, the phosphonate reagent introduces a masked functional group that is crucial for the assembly of the core structure of the natural product. The bis(methylthio) analogue offers a stable and reliable masked formyl group that can be integrated into a molecule and later converted to an aldehyde at a strategic point in the synthesis.
Preparation of Functionalized Acyclonucleosides
The synthesis of acyclonucleosides, which are important antiviral agents, often requires the construction of a non-carbohydrate side chain attached to a nucleobase. While not a conventional reagent for this purpose, this compound offers a potential, albeit specialized, route to novel functionalized acyclonucleoside analogues.
A plausible synthetic strategy involves using the nucleophilic carbanion generated from the phosphonate as a building block. The synthesis could proceed via the alkylation of a nucleobase with a precursor carrying a suitable electrophilic site and the phosphonate moiety. Alternatively, a more direct approach would involve the reaction of the pre-formed phosphonate carbanion with a nucleobase derivative containing an electrophilic handle, such as a halogenated or tosylated side chain.
For example, a pyrimidine (B1678525) or purine (B94841) base could be modified with a short alkyl chain terminating in a good leaving group (e.g., -CH₂-OTs). Nucleophilic substitution with the lithium salt of this compound would attach the phosphonate and its masked carbonyl group to the nucleobase. Subsequent hydrolysis of the dithioacetal would yield an acyclonucleoside analogue bearing a terminal aldehyde, a versatile functional group that could be further elaborated, for instance, by reduction to an alcohol or oxidation to a carboxylic acid, to generate a diverse library of novel compounds. This approach provides a pathway to acyclonucleosides with unique side-chain functionalities not readily accessible through standard methods. nih.govmdpi.com
Development of Novel Bifunctional Reagents
A key feature of this compound is its ability to be transformed from a simple olefination reagent into a more complex, bifunctional building block. This is achieved by exploiting the reactivity of the carbanion generated upon deprotonation. This nucleophilic intermediate can react with a wide range of electrophiles, not just carbonyl compounds, to introduce a second, distinct functional group into the reagent's structure.
The process begins with the deprotonation of the phosphonate with a strong base. The resulting carbanion is then quenched with a chosen electrophile. For example:
Reaction with carbon dioxide (CO₂) followed by an acidic workup introduces a carboxylic acid group, yielding a reagent that possesses both a phosphonate for HWE olefination and a carboxylic acid for amide coupling or esterification.
Reaction with an epoxide results in a ring-opening, introducing a β-hydroxyalkyl group.
Reaction with an alkyl halide allows for the introduction of a new carbon-based substituent.
This transformation converts the starting material into a versatile synthetic tool capable of participating in multi-step, one-pot reaction sequences. For instance, the newly introduced functional group (e.g., a hydroxyl or carboxyl group) could be used to first attach the reagent to a larger molecule. Subsequently, the phosphonate moiety could be utilized in an intramolecular Horner-Wadsworth-Emmons reaction to form a cyclic structure, such as a lactone. This approach demonstrates the potential for developing innovative synthetic methodologies based on reagents derived from this compound.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Diethyl [bis(methylthio)methyl]phosphonate in solution. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR experiments would be required for unambiguous assignment of all atoms and for confirming connectivity.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation would focus on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
Ethoxy Group (-OCH₂CH₃): The ethoxy groups would give rise to two signals: a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from coupling to each other. The methylene protons would also exhibit additional coupling to the ³¹P nucleus.
Methylthio Group (-SCH₃): The six protons of the two equivalent methylthio groups would be expected to produce a single, sharp singlet.
Methine Proton (P-CH): The central methine proton, directly attached to the phosphorus and two sulfur atoms, would appear as a doublet due to coupling with the ³¹P nucleus. Its chemical shift would be significantly downfield due to the influence of the adjacent electronegative atoms.
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| -OCH₂CH₃ | Triplet (t) | JHH | |
| -OCH₂ CH₃ | Doublet of Quartets (dq) | JHH, JHP | |
| -SCH₃ | Singlet (s) | N/A | |
| P-CH (-SMe)₂ | Doublet (d) | JHP |
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal. The application of proton-decoupling would result in singlets for each carbon, but coupling to the ³¹P nucleus would still be observed, providing crucial structural information.
Ethoxy Group (-OCH₂CH₃): Two distinct signals are expected, one for the methyl carbon and one for the methylene carbon. Both would likely appear as doublets due to coupling with the ³¹P nucleus (²JCP for OCH₂ and ³JCP for CH₃).
Methylthio Group (-SCH₃): A single signal would represent the two equivalent methylthio carbons. This signal may also show a small coupling to phosphorus (³JCP).
Methine Carbon (P-CH): This carbon, directly bonded to phosphorus, would exhibit a large one-bond coupling constant (¹JCP) and appear as a prominent doublet.
The expected ¹³C NMR signals are summarized in the following table.
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (³¹P Coupled) | Expected Coupling Constant (JCP, Hz) |
| -OCH₂CH₃ | Doublet | ³JCP (small) | |
| -OCH₂ CH₃ | Doublet | ²JCP (moderate) | |
| -SCH₃ | Doublet | ³JCP (small) | |
| P-CH (-SMe)₂ | Doublet | ¹JCP (large) |
³¹P NMR spectroscopy is a highly sensitive and direct method for probing the chemical environment of the phosphorus atom. For this compound, the spectrum would show a single resonance. The chemical shift of this signal is diagnostic of the pentavalent phosphonate (B1237965) oxidation state and the nature of the substituents. In a proton-coupled ³¹P NMR spectrum, this signal would be split into a complex multiplet due to coupling with the methine proton and the methylene protons of the ethoxy groups.
To confirm the assignments from 1D NMR spectra, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, definitively linking the -OCH₂- protons to the -CH₃ protons within the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals (e.g., linking the methine proton signal to the methine carbon signal).
Vibrational (IR, Raman) and Mass Spectrometry for Molecular Identification and Bonding Analysis
Vibrational spectroscopy and mass spectrometry provide complementary information for molecular identification and the analysis of chemical bonds.
Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would display characteristic vibrational bands corresponding to specific functional groups. Key expected absorptions include:
P=O Stretch: A very strong and prominent band in the IR spectrum, typically around 1250 cm⁻¹, is characteristic of the phosphoryl group.
P-O-C Stretch: Strong bands corresponding to the stretching of the P-O-C linkages would be visible.
C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear in the 2850-3000 cm⁻¹ region.
C-S Stretch: C-S stretching vibrations, which are typically weaker, would be expected in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing symmetric vibrations and the S-C bonds, which may be weak in the IR spectrum.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and to gain structural information from fragmentation patterns. Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected. Subsequent fragmentation could involve the loss of ethoxy radicals, methylthio radicals, or rearrangements common to organophosphorus compounds, providing a fragmentation fingerprint that helps confirm the structure.
Theoretical Chemistry and Computational Modeling
In the absence of extensive experimental data, theoretical chemistry and computational modeling serve as powerful predictive tools.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict the molecule's three-dimensional geometry, spectroscopic properties, and electronic structure.
Geometry Optimization: Calculations would reveal the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles around the phosphorus center.
NMR Chemical Shift Prediction: Theoretical calculations can predict ¹H, ¹³C, and ³¹P NMR chemical shifts, which would be invaluable for aiding the assignment of experimental spectra, should they become available.
Vibrational Frequency Calculation: The computation of vibrational frequencies can help in assigning the bands observed in experimental IR and Raman spectra.
Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties.
These computational approaches would provide a robust theoretical framework for understanding the structure and properties of this compound, guiding future experimental investigations.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine its most stable molecular geometry. This process, known as geometry optimization, finds the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached.
The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in related phosphonates like diethyl trichloro-methyl phosphonate, DFT has been used to determine these parameters with high accuracy. Analysis of the electronic properties derived from DFT calculations, such as the distribution of net charges, can reveal electron-rich and electron-deficient sites within the molecule. In a similar study, the carbon atom in the P-C bond was found to be an electron-rich site, while atoms attached to it could be electron-deficient, indicating sites susceptible to nucleophilic attack.
Table 1: Representative Calculated Geometric Parameters for a Phosphonate Backbone (Illustrative)
| Parameter | Typical Value (Å or °) |
|---|---|
| P=O Bond Length | ~1.48 Å |
| P-C Bond Length | ~1.82 Å |
| P-O Bond Length | ~1.57 Å |
| O-C Bond Length | ~1.45 Å |
| O=P-C Bond Angle | ~115° |
| O=P-O Bond Angle | ~117° |
Note: This data is illustrative for a generic phosphonate structure as specific DFT calculations for this compound are not publicly available. Values are derived from studies on similar organophosphorus compounds.
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of NMR shielding tensor calculations. When combined with DFT, the GIAO method allows for the ab initio prediction of ¹H, ¹³C, and ³¹P NMR spectra.
The process involves first optimizing the molecular geometry using a method like DFT. Subsequently, the NMR shielding constants are calculated at the same or a higher level of theory. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
For complex molecules, these predictions are invaluable for assigning ambiguous peaks in experimental spectra and for confirming chemical structures. Benchmark studies have shown that methodologies like WP04/6-311++G(2d,p) for ¹H and ωB97X-D/def2-SVP for ¹³C, when combined with the GIAO method, provide excellent accuracy with low root-mean-square deviations.
Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential (ESP) Maps for Reactivity Interpretation
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For phosphonates, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. For example, in a study of diethyl trichloro-methyl phosphonate, the HOMO was localized on the phosphorus atom, identifying it as the primary nucleophilic center, while the LUMO was distributed around the chlorine atoms, indicating them as the electrophilic sites.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. These maps are powerful tools for predicting how molecules will interact.
Table 2: Key Quantum Chemical Descriptors for Reactivity Analysis (Illustrative)
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |
Note: Specific values for this compound require dedicated computational studies.
Simulated Spectroscopic Data for Comparative Analysis
Computational methods are frequently used to simulate various types of spectra, which can then be compared with experimental results for validation and interpretation. DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental spectra. This comparative analysis aids in the precise assignment of vibrational modes to specific functional groups within the molecule.
Similarly, in silico mass spectrometry databases can be created by predicting fragmentation pathways of molecules. For organophosphorus compounds, these databases can include predicted MS² fragments, which are crucial for identifying known and unknown compounds in complex mixtures through high-resolution mass spectrometry. The creation of such spectral libraries is a proactive approach to chemical identification, especially for novel or difficult-to-synthesize compounds.
Exploration of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, telecommunications, and optical computing. Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO properties.
The phosphonate group can act as an electron-accepting moiety. The potential NLO properties of this compound could be investigated computationally by calculating its first-order hyperpolarizability (β). DFT calculations are a standard method for predicting these properties. While specific studies on this compound are not prevalent, research on other organophosphorus derivatives, such as phosphine (B1218219) oxides, has explored their NLO potential. The introduction of phosphonate groups can influence the electronic and optical properties of molecules, making them interesting candidates for NLO materials. Comprehensive reviews on NLO phosphates suggest that the phosphate (B84403) group's wide HOMO-LUMO energy gap and significant hyperpolarizability contribute to their potential in this field.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Advanced Diethyl [bis(methylthio)methyl]phosphonate Analogues
The structural backbone of this compound offers multiple sites for modification, paving the way for the design and synthesis of advanced analogues with tailored properties. Research in this area is likely to proceed along two main avenues: modification of the phosphonate (B1237965) ester groups and functionalization of the dithioacetal moiety.
Modification of the Ester Groups: Replacing the diethyl esters with other alkyl or aryl groups can influence the reagent's steric and electronic properties, as well as its solubility and reactivity. For instance, employing bulkier esters could introduce steric hindrance that may be exploited in stereoselective reactions. Synthesis of these analogues would typically follow established transesterification protocols or begin from different dialkyl phosphites in the initial synthetic sequence.
Functionalization of the Dithioacetal Moiety: The methylthio groups are key to the reagent's reactivity. Analogues could be designed by replacing one or both methyl groups with other alkyl, aryl, or functionalized groups. This could modulate the acidity of the central methylene (B1212753) proton and the stability of the corresponding carbanion. Furthermore, introducing chirality into the thioether substituents could open pathways for new asymmetric applications. Another approach involves the oxidation of the sulfur atoms to sulfoxides or sulfones, which would significantly alter the electronic nature and reactivity of the molecule, making the corresponding carbanion "softer" and potentially altering its reaction pathways.
Synthesis of gem-Bisphosphonate Analogues: Drawing inspiration from the synthesis of α-amino-gem-bisphosphonates, which can be prepared through three-component reactions, similar strategies could be adapted to create gem-bisphosphonate analogues from the core structure. nih.gov
The synthesis of these advanced analogues will likely utilize established methods in phosphonate chemistry, such as the Michaelis-Arbuzov reaction, palladium-catalyzed cross-coupling reactions, and various C-P bond-forming strategies. organic-chemistry.orguiowa.edu The development of mild and versatile one-flask protocols, for example, using zinc iodide to convert alcohols directly to phosphonate esters, could also be adapted for synthesizing complex analogues. uiowa.edu
Table 1: Potential Strategies for Analogue Design
| Modification Site | Proposed Change | Potential Impact | Relevant Synthetic Methods |
|---|---|---|---|
| Diethyl Ester Groups | Replace with other alkyl/aryl groups (e.g., diisopropyl, diphenyl) | Altered steric/electronic properties, solubility | Transesterification, Michaelis-Arbuzov with different trialkyl phosphites |
| Methylthio Groups | Replace with other alkyl/aryl groups | Modulated carbanion acidity and stability | Thiolation reactions with different thiols |
| Dithioacetal Moiety | Oxidation to sulfoxide (B87167)/sulfone | Altered carbanion reactivity (softer nucleophile) | Controlled oxidation (e.g., with m-CPBA) |
| Core Structure | Conversion to gem-bisphosphonate | Introduction of a second phosphonate group | Three-component reactions, phosphonylation of activated precursors nih.gov |
Development of Asymmetric Synthetic Applications
A significant frontier in modern organic chemistry is the development of asymmetric methodologies to control stereochemistry. While this compound itself is achiral, its derivatives and its use in conjunction with chiral catalysts represent a promising area for emerging research.
Asymmetric Reactions of Analogues: Analogues of this compound that incorporate a prochiral center can be used as substrates in asymmetric reactions. For example, an unsaturated analogue could undergo highly enantioselective hydrogenation using rhodium complexes with chiral phosphine (B1218219) ligands like t-Bu-MiniPHOS, a method proven effective for other α,β-unsaturated phosphonates. nih.gov
Diastereoselective Reactions: The carbanion generated from this compound can be added to chiral electrophiles, such as chiral aldehydes, ketones, or imines. This approach would lead to the formation of diastereomeric products, where the stereochemical outcome is directed by the existing stereocenter in the electrophile. Subsequent separation of these diastereomers would provide access to enantiomerically enriched products.
Chiral Catalyst-Controlled Additions: The addition of the phosphonate carbanion to prochiral electrophiles can be rendered enantioselective through the use of chiral catalysts. This includes asymmetric versions of the Pudovik, phospha-Michael, and phospha-Mannich reactions. mdpi.com Chiral Lewis acids, Brønsted acids, or bifunctional organocatalysts like thioureas derived from cinchona alkaloids can create a chiral environment around the reactants, guiding the nucleophilic attack to one face of the electrophile over the other, leading to high enantiomeric excesses (ee). mdpi.com For instance, the reaction with imines catalyzed by chiral thioureas has been shown to produce aminophosphonates with very good enantioselectivities. mdpi.com
Table 2: Asymmetric Strategies Involving the Phosphonate Scaffold
| Strategy | Description | Example Reaction Type | Key Enablers |
|---|---|---|---|
| Chiral Substrate Approach | An unsaturated analogue of the phosphonate is synthesized and used as a substrate. | Asymmetric Hydrogenation nih.gov | Chiral Rhodium-diphosphine catalysts |
| Chiral Auxiliary Approach | The phosphonate carbanion reacts with an electrophile containing a chiral auxiliary. | Diastereoselective Aldol (B89426) Addition | Removable chiral group on the electrophile |
| Asymmetric Catalysis | The achiral phosphonate carbanion adds to a prochiral electrophile in the presence of a chiral catalyst. | Enantioselective Phospha-Michael Addition mdpi.com | Chiral organocatalysts (e.g., squaramides, thioureas) |
| Asymmetric Catalysis | Reaction with prochiral imines. | Enantioselective Hydrophosphonylation mdpi.com | Chiral Brønsted acids or metal complexes |
Catalytic and Organocatalytic Transformations Involving Phosphonate Reagents
The utility of phosphonate reagents can be significantly expanded through catalytic transformations, particularly with the rise of organocatalysis. This compound, through its corresponding carbanion, is an excellent nucleophile for a variety of catalytic and organocatalytic C-C and C-heteroatom bond-forming reactions.
Phospha-Michael Addition: The conjugate addition of the phosphonate carbanion to α,β-unsaturated systems (e.g., enones, nitroolefins) is a powerful tool for C-C bond formation. This reaction can be promoted by a variety of catalysts, including Lewis bases and bifunctional organocatalysts like squaramides or guanidinium/bis-thiourea systems, which can activate both the nucleophile and the electrophile. mdpi.com
Hydrophosphonylation and Related Reactions: The addition of the P(O)-H group across a C=O or C=N bond is a fundamental transformation. While the parent compound lacks a P-H bond, its deprotonated carbanion can participate in analogous addition reactions to aldehydes and imines (a phospha-aldol or phospha-Mannich type reaction). These reactions can be catalyzed by both Lewis acids and bases. Organocatalysts such as proline have been shown to be effective in related phospha-aldol reactions of α-ketophosphonates. mdpi.com
Cycloaddition Reactions: The parent compound, Diethyl (methylthiomethyl)phosphonate, has been documented as a reactant in the synthesis of (+)-minfiensine, which proceeds via an organocatalytic Diels-Alder/amine cyclization pathway. This highlights its utility in more complex, cascade reactions to build molecular complexity efficiently.
Phosphine-Catalyzed Reactions: Chiral tertiary phosphines are versatile Lewis base catalysts that can promote various asymmetric reactions. dntb.gov.ua Bisphosphine catalysts have been shown to be effective in mixed double-Michael reactions, for example, between β-amino alcohols and electron-deficient acetylenes to form oxazolidines. nih.gov The nucleophilic character of the this compound carbanion makes it a suitable candidate for participation in such phosphine-catalyzed transformations.
Table 3: Catalytic Transformations with this compound Anion
| Reaction Type | Electrophile | Typical Catalyst Class | Product Type |
|---|---|---|---|
| Phospha-Michael Addition mdpi.com | α,β-Unsaturated Ketones, Nitroolefins | Organocatalysts (Thioureas, Squaramides) | γ-Ketophosphonates, β-Nitrophosphonates |
| Phospha-Aldol Type Reaction | Aldehydes, Ketones | Lewis Acids/Bases, Organocatalysts (Proline derivatives) | β-Hydroxyphosphonates |
| Phospha-Mannich Type Reaction | Imines | Brønsted/Lewis Acids, Organocatalysts | β-Aminophosphonates |
| Diels-Alder/Cyclization | Dienes/Dienophiles | Organocatalysts | Complex heterocyclic phosphonates |
| Double-Michael Reaction nih.gov | Electron-deficient acetylenes | Bisphosphines | Substituted Azolidines |
Exploration of Green Chemistry Methodologies for Synthesis and Application
In line with the principles of green chemistry, future research will increasingly focus on developing more environmentally benign methods for the synthesis and application of phosphonate reagents. researchgate.net This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Solvent-Free and Aqueous Conditions: Many phosphonate syntheses can be performed under solvent-free conditions, often with catalytic amounts of a base or acid. This approach significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. Microwave irradiation is often coupled with solvent-free reactions to dramatically reduce reaction times and improve yields. For example, the synthesis of α-amino-gem-bisphosphonates has been effectively achieved under solvent-free microwave conditions. nih.gov
Alternative Energy Sources: Microwave (MW) and ultrasound irradiation are becoming standard tools in green synthesis. These techniques can enhance reaction rates, improve yields, and sometimes enable reactions that are difficult under conventional heating. Sonication, for instance, promotes cavitation and can lead to high-energy transition states, accelerating reactions like the Kabachnik-Fields synthesis of α-aminophosphonates. researchgate.net
Catalyst Efficiency and Recyclability: The shift from stoichiometric reagents to catalytic systems is a core principle of green chemistry. Future work will focus on developing highly efficient and recyclable catalysts for phosphonate transformations. This includes heterogeneous catalysts that can be easily separated from the reaction mixture and reused, as well as organocatalysts, which are typically metal-free and less toxic than many transition metal catalysts.
Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are inherently greener. Addition reactions, such as the Pudovik and phospha-Michael reactions, are excellent examples of 100% atom-economical transformations that should be prioritized in synthetic design.
Table 4: Green Chemistry Approaches for Phosphonate Chemistry
| Green Principle | Methodology | Advantages | Example Application |
|---|---|---|---|
| Waste Prevention | Solvent-free reactions | Reduced VOCs, simplified workup | Microwave-assisted synthesis of α-amino-gem-bisphosphonates nih.gov |
| Energy Efficiency | Microwave/Ultrasound irradiation | Reduced reaction times, lower energy consumption | Sonochemical synthesis of α-aminophosphonates researchgate.net |
| Safer Solvents/Conditions | Use of water or ionic liquids | Reduced toxicity and environmental impact | Kabachnik-Fields reaction in aqueous media researchgate.net |
| Catalysis | Use of organocatalysts or recyclable heterogeneous catalysts | Avoids toxic metals, enables catalyst reuse | Organocatalytic phospha-Michael additions mdpi.com |
| Atom Economy | Prioritize addition reactions | Maximizes incorporation of starting materials into product | Pudovik and phospha-Michael reactions |
Q & A
Q. How to design a structure-activity relationship (SAR) study for phosphonate derivatives with enhanced thermal stability?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., ethoxy vs. methoxy groups) and evaluate their antioxidant capacity via radical scavenging assays (DPPH, ABTS). Correlate Hammett sigma constants (σ) of substituents with thermal decomposition temperatures (TGA data) to identify electron-donating groups that enhance stability. Validate top candidates in PEF processing trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
